

Bexobrutideg: A Technical Deep Dive into a Novel BTK Degradator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bexobrutideg

Cat. No.: B15544315

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Abstract

Bexobrutideg (NX-5948) is an investigational, orally bioavailable small molecule that represents a paradigm shift in the targeted therapy of B-cell malignancies. It is a first-in-class Bruton's tyrosine kinase (BTK) degrader, a chimeric targeting molecule (CTM) designed to induce the selective degradation of BTK protein through the ubiquitin-proteasome system.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available clinical data for **Bexobrutideg**, intended for an audience of researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Bexobrutideg is a heterobifunctional molecule, a proteolysis-targeting chimera (PROTAC), composed of a ligand that binds to BTK, a linker, and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase complex.^{[1][3]}

Chemical Structure

The chemical structure of **Bexobrutideg** is complex, reflecting its dual-targeting nature.

IUPAC Name: 3-[4-[1-[[1-[6-[[[(3S)-2,6-dioxopiperidin-3-yl]carbamoyl]-3-pyridinyl]piperidin-4-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide^[4]

Physicochemical Properties

Due to its nature as an investigational compound, a comprehensive public profile of **Bexobrutideg**'s physicochemical properties is not yet available. However, some key identifiers and calculated properties are provided below. **Bexobrutideg**'s properties are noted to be "Beyond Rule-of-Five," which is characteristic of many PROTAC molecules.[\[5\]](#)

Property	Value	Source
Molecular Formula	C42H54N12O5	[4]
Molecular Weight	806.96 g/mol	[6]
CAS Number	2649400-34-8	[6]
Synonyms	NX-5948, BTK-IN-24	[6]

Note: Detailed experimental data on properties such as pKa, logP, and aqueous solubility are not publicly available at this time.

Mechanism of Action: Targeted Protein Degradation

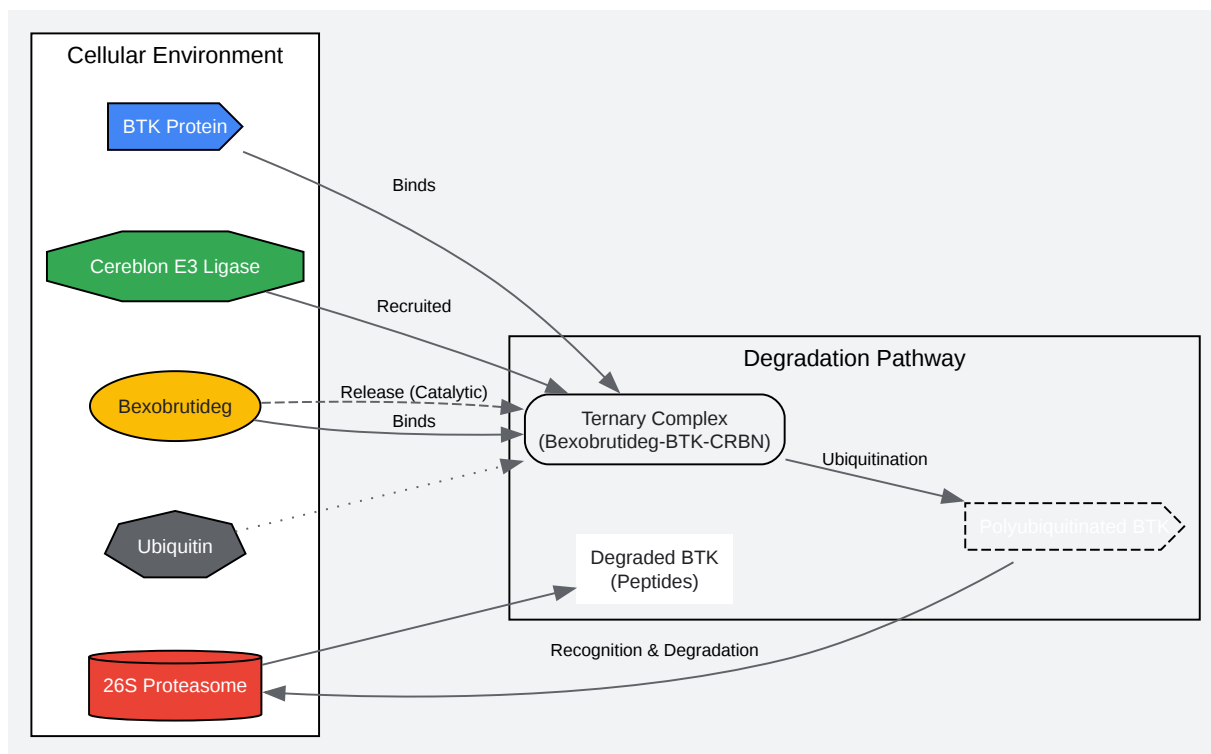
Bexobrutideg operates through a distinct mechanism of action compared to traditional BTK inhibitors. Instead of merely blocking the kinase activity of BTK, **Bexobrutideg** facilitates its complete removal from the cell.[\[7\]](#)

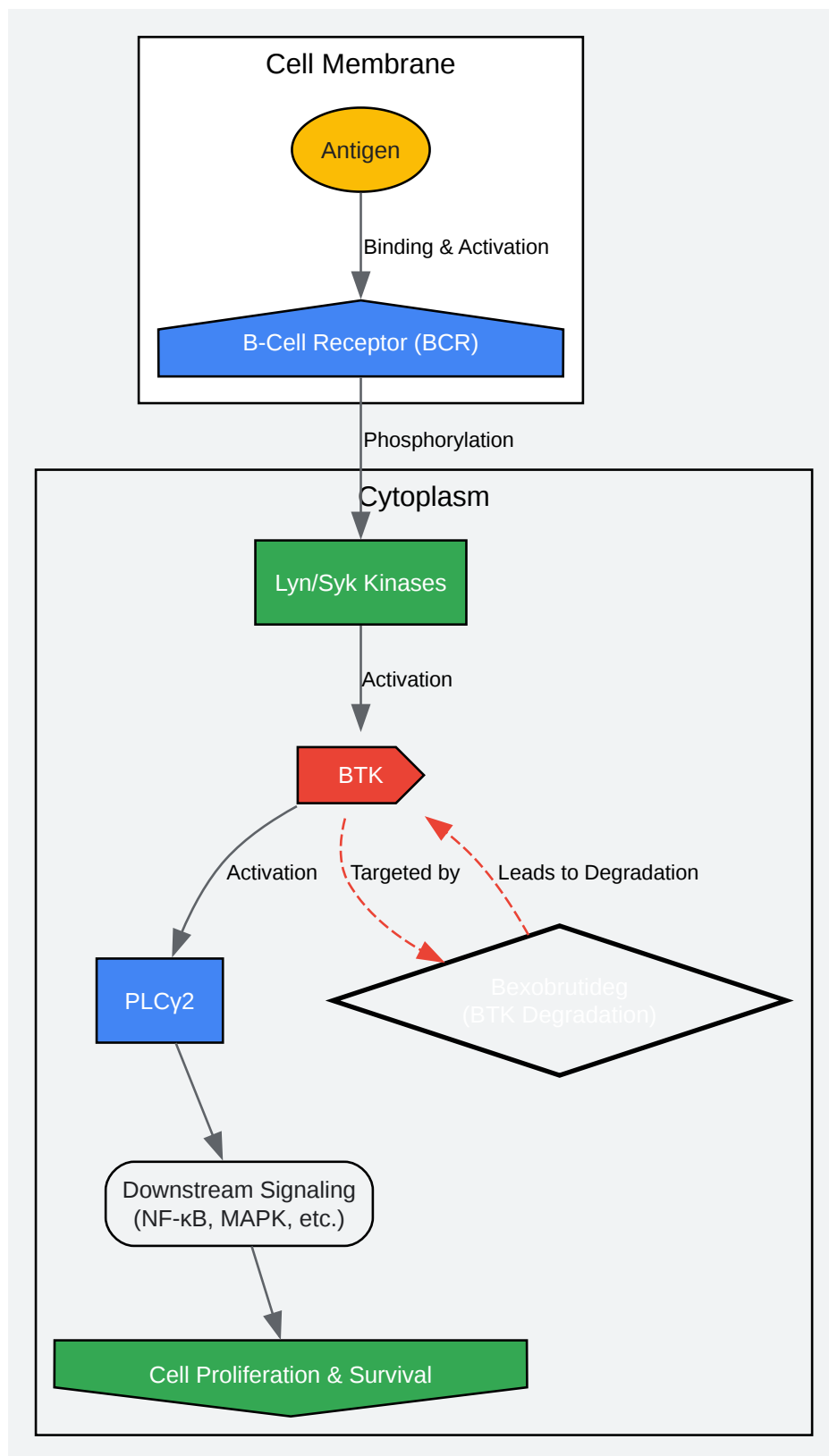
This process involves the following key steps:

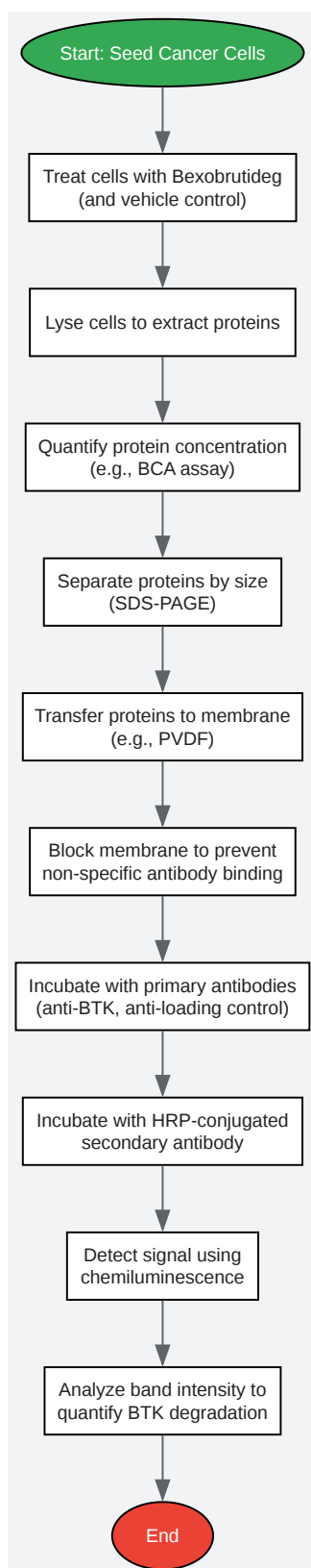
- Ternary Complex Formation: **Bexobrutideg** simultaneously binds to both BTK and the cereblon E3 ubiquitin ligase, forming a ternary complex.[\[1\]](#)
- Ubiquitination: The proximity induced by **Bexobrutideg** allows the E3 ligase to transfer ubiquitin molecules to the BTK protein.[\[2\]](#)
- Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation machinery.[\[1\]](#)
- Catalytic Cycle: After inducing degradation, **Bexobrutideg** is released and can engage another BTK molecule, acting in a catalytic manner.[\[1\]](#)

This degradation-based approach offers several potential advantages over traditional inhibition, including the ability to overcome resistance mutations that affect inhibitor binding and the elimination of both the kinase and scaffolding functions of the BTK protein.[2][8]

Visualization of the Mechanism of Action







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- To cite this document: BenchChem. [Bexobrutideg: A Technical Deep Dive into a Novel BTK Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544315#chemical-structure-and-properties-of-bexobrutideg]

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